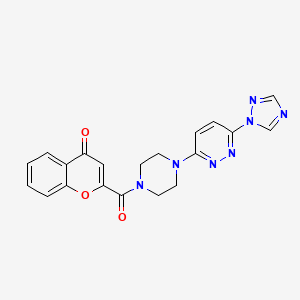
2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C20H17N7O3 and its molecular weight is 403.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a novel synthetic derivative that integrates multiple pharmacophores, including a triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing research findings.
Structural Overview
The molecular structure of the compound features several functional groups that contribute to its bioactivity:
- Triazole Ring : Known for antimicrobial and anticancer properties.
- Pyridazine and Piperazine Moieties : Associated with various pharmacological effects.
- Coumarin Core : Exhibits anti-inflammatory and anticoagulant activities.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, the presence of the triazole ring in similar compounds has been linked to enhanced activity against a range of pathogens, including bacteria and fungi. A study highlighted that derivatives with a pyridinyl substitution demonstrated notable antifungal effects against Candida species, suggesting potential applications in treating fungal infections .
Anticancer Potential
The anticancer activity of compounds containing the triazole structure has been extensively documented. For example, derivatives similar to the one have shown IC50 values indicating potent cytotoxicity against various cancer cell lines. In vitro studies reported that certain triazole-containing compounds inhibited cell proliferation in human colon cancer cells (HCT116) with IC50 values as low as 4.36 µM . The mechanism of action is believed to involve the inhibition of key enzymes like cyclin-dependent kinases (CDK), which are crucial for cell cycle progression.
Anti-inflammatory Effects
Compounds with coumarin structures have been recognized for their anti-inflammatory properties. The integration of the coumarin core in this compound suggests potential efficacy in reducing inflammation. In related studies, coumarin derivatives demonstrated significant inhibition of pro-inflammatory cytokines, indicating a promising avenue for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various triazole derivatives, including those similar to our compound. The results showed that modifications at the piperazine position significantly influenced the antimicrobial spectrum, with some derivatives exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity
In another investigation, a series of triazole-based compounds were synthesized and tested against different cancer cell lines. One derivative exhibited an IC50 value of 5.0 µM against breast cancer cells (MCF7), demonstrating comparable efficacy to standard chemotherapeutic agents . Molecular docking studies suggested that these compounds interact with the ATP-binding site of kinases, providing insights into their mechanism of action.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O3/c28-15-11-17(30-16-4-2-1-3-14(15)16)20(29)26-9-7-25(8-10-26)18-5-6-19(24-23-18)27-13-21-12-22-27/h1-6,11-13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRYAOOMQLBKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














